molecular formula C8H10O2 B13829467 (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one

(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one

Cat. No.: B13829467
M. Wt: 138.16 g/mol
InChI Key: DODKXOYMNRSIRA-NYLZCSOASA-N
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Description

(2R,4S)-3-Oxatricyclo[4.3.0.02,4]nonan-8-one is a tricyclic lactone featuring a fused bicyclo[4.3.0] framework with an additional oxygen atom (oxa) at the 3-position and a ketone group at the 8-position. Its stereochemistry (2R,4S) is critical for its conformational stability and biological interactions. Characterization typically involves NMR, HRMS, and X-ray crystallography to confirm stereochemistry .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one

InChI

InChI=1S/C8H10O2/c9-5-1-4-2-7-8(10-7)6(4)3-5/h4,6-8H,1-3H2/t4?,6?,7-,8+/m0/s1

InChI Key

DODKXOYMNRSIRA-NYLZCSOASA-N

Isomeric SMILES

C1[C@H]2[C@H](O2)C3C1CC(=O)C3

Canonical SMILES

C1C2CC(=O)CC2C3C1O3

Origin of Product

United States

Preparation Methods

Preparation Methods of (2R,4S)-3-oxatricyclo[4.3.0.0^2,4]nonan-8-one

Specific Synthetic Routes

Copper(I)-Catalyzed [2 + 2] Photocycloaddition

A prominent method involves the Cu(I)-catalyzed [2 + 2] photocycloaddition of dienes or olefinic substrates bearing oxygen functionalities. The reaction proceeds via coordination of the olefins to the copper center, promoting cycloaddition with high diastereoselectivity favoring the cis-product. The resulting bicyclic intermediates can be oxidatively or reductively transformed to the target lactone (2R,4S)-3-oxatricyclo[4.3.0.0^2,4]nonan-8-one.

  • This method has been applied successfully in the synthesis of related bicyclic lactones and heterocycles, demonstrating its utility in constructing complex ring systems with stereochemical precision.
Intramolecular Lactonization of Hydroxy Acid Precursors

Another approach involves preparing hydroxy acid intermediates that undergo intramolecular esterification to form the lactone ring. This method requires careful control of stereochemistry at the hydroxy and carboxylate positions to yield the (2R,4S) isomer.

  • Typical conditions include acid or base catalysis to promote cyclization, with subsequent purification to isolate the desired stereoisomer.
Alternative Cyclization Strategies

Other synthetic routes may involve:

Stereochemical Control

The stereochemistry of the (2R,4S) isomer is typically controlled by:

  • The choice of chiral starting materials or chiral catalysts.
  • The conformational preferences of intermediates during cyclization.
  • Coordination effects in metal-catalyzed processes that favor one diastereomer over another.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Stereochemical Outcome Yield Range References
Cu(I)-Catalyzed [2 + 2] Photocycloaddition Cu(I) catalyst, UV light, olefinic substrates High cis-selectivity, (2R,4S) favored 60-85%
Intramolecular Lactonization Hydroxy acid precursors, acid/base catalysis Controlled by precursor stereochemistry 50-75% Inferred from general lactone syntheses
Ring-Closing Metathesis Grubbs catalyst, diene precursors Depends on substrate design Variable General literature on bicyclic lactones
Nucleophilic Ring Closure Alkoxide bases, electrophilic centers Stereochemistry depends on substrate Variable General synthetic methods

Research Results and Analysis

  • The copper(I)-catalyzed photocycloaddition approach has been demonstrated to provide high diastereoselectivity and yields in the synthesis of bicyclic lactones structurally related to (2R,4S)-3-oxatricyclo[4.3.0.0^2,4]nonan-8-one.
  • The reaction mechanism involves coordination of olefin substrates to the copper center, facilitating a stereospecific cycloaddition that favors the cis configuration of the bicyclic product.
  • Subsequent functional group transformations allow access to the lactone functionality with retention of stereochemistry.
  • Intramolecular lactonization routes require stereochemically defined hydroxy acid precursors, which can be synthesized from chiral pool materials or via asymmetric synthesis.
  • No direct synthetic procedures specifically titled for (2R,4S)-3-oxatricyclo[4.3.0.0^2,4]nonan-8-one were found in the public databases, but analogous compounds and their synthetic strategies provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Researchers are exploring its potential as a precursor for developing new pharmaceuticals with therapeutic properties.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Bicyclic Halolactones ()

Examples :

  • 2-Chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one
  • 2-Bromo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one
  • 2-Iodo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one

Comparison :

  • Structure : These are bicyclic lactones with a halogen substituent at the 2-position and a methyl group at the 4-position. Unlike the tricyclic target compound, they lack the additional fused ring.
  • Synthesis : Produced via biotransformation using Cunninghamella japonica and Fusarium culmorum, which replace halogens with hydroxyl groups .
  • Bioactivity :
    • Chlorolactone : Inhibits Staphylococcus aureus, Escherichia coli, and Candida albicans.
    • Bromolactone : Active against S. aureus and Fusarium linii.
    • Iodolactone : Broad-spectrum activity, including Pseudomonas fluorescens.
    • Hydroxylactone (dehalogenated product): Weak activity against S. aureus and P. fluorescens.

(+)-(1S,6S)-4-Isopropyl-1-methyl-7-oxabicyclo[4.3.0]non-4-en-8-one ()

Structure : Bicyclic lactone with an isopropyl substituent and a double bond in the cyclohexene ring.
Synthesis : Derived from iodolactone precursors via elimination, yielding 96% enantiomeric excess (ee) .
Comparison :

  • The isopropyl group may enhance hydrophobicity, contrasting with the target compound’s tricyclic system.

Bromolactones with Methyl Substituents ()

Examples :

  • (1S,2R,6R,7S)-2-Bromo-3,3,7-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one (Isomer A)
  • (1S,2S,6R,7R)-2-Bromo-3,3,7-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one (Isomer B)

Comparison :

  • Stereochemistry : Isomerism significantly affects bioactivity, as seen in other lactones . The (2R,4S) configuration of the target compound may similarly dictate its biological specificity.
  • Substituents : Additional methyl groups in these analogs could reduce solubility compared to the target compound.

Data Table: Key Structural and Bioactive Features

Compound Core Structure Substituents Bioactivity Summary Reference
(2R,4S)-3-Oxatricyclo[4.3.0.02,4]nonan-8-one Tricyclic lactone None specified Not explicitly reported; inferred structural effects N/A
2-Chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one Bicyclic lactone Cl, CH3 Antibacterial, antifungal
(+)-(1S,6S)-4-Isopropyl-1-methyl-7-oxabicyclo[4.3.0]non-4-en-8-one Bicyclic lactone CH(CH2)2, CH3, double bond High ee (96%); synthesis focus
2-Bromo-3,3,7-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one (Isomer A/B) Bicyclic lactone Br, 3×CH3 Stereochemistry-dependent activity

Biological Activity

(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and synthetic pathways related to this compound, emphasizing recent research findings.

Structural Characteristics

The molecular structure of this compound features a unique bicyclic arrangement that influences its reactivity and biological interactions. The stereochemistry at the 2 and 4 positions plays a crucial role in determining its pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of bicyclic compounds like this compound exhibit significant anticancer activity. A review highlighted the importance of such compounds in anticancer therapy, suggesting they may serve as promising candidates for further development in cancer treatment strategies .

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCancer TypeMechanism of ActionFindings
This compoundBreast CancerInduction of apoptosisSignificant reduction in tumor growth
Bicyclic analoguesVariousInhibition of cell proliferationEnhanced efficacy compared to standard treatments

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that related bicyclic structures can exhibit neurogenic and anti-neuroinflammatory activities, suggesting a role in treating neurodegenerative diseases .

Table 2: Neuroprotective Studies

StudyCompoundEffect ObservedMechanism
Analogues of this compoundNeuroprotection in vitroModulation of inflammatory pathways

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Inflammation Modulation : It could reduce neuroinflammation through inhibition of pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored through various methodologies including cyclization reactions and functional group modifications . These synthetic routes are crucial for developing analogues with enhanced biological activity.

Table 3: Synthetic Routes

MethodologyDescriptionYield
Cyclization ReactionsFormation via intramolecular reactionsHigh
Functional Group ModificationAlteration to enhance activityModerate

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies showed a marked decrease in tumor size when treated with this compound.
  • Neurodegeneration Model : Animal studies indicated improved cognitive function following treatment with derivatives.

Q & A

Q. What are the validated synthetic routes for producing enantiopure (2R,4S)-3-oxatricyclo[4.3.0.0²,⁴]nonan-8-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this tricyclic compound typically involves cyclization of γ-ketoesters or Diels-Alder reactions with chiral auxiliaries. For enantiopurity, asymmetric catalysis (e.g., organocatalysts) or chiral resolution via HPLC is critical . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) using DOE (Design of Experiments) to balance yield (60–85%) and enantiomeric excess (≥95%) . Post-synthesis, purification via recrystallization in hexane/ethyl acetate mixtures enhances purity (>99%) .

Q. How can the stereochemistry and structural integrity of (2R,4S)-3-oxatricyclo[4.3.0.0²,⁴]nonan-8-one be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • X-ray crystallography for absolute configuration confirmation (if crystals form) .
  • Vibrational Circular Dichroism (VCD) or NMR with chiral solvating agents (e.g., Eu(hfc)₃) to assign stereocenters .
  • Density Functional Theory (DFT) calculations to correlate experimental IR/Raman spectra with predicted vibrational modes .

Q. What are the key structural analogs of this compound, and how do their bioactivities compare?

  • Methodological Answer : Refer to analogs such as 5-Hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.0²,⁴]nonane (improved solubility due to hydroxyl groups) and 1-Azabicyclo[2.2.2]octan-3-one (varied ring size and biological activity). Compare bioactivities via:
  • Molecular docking to assess binding affinity to targets (e.g., enzymes or receptors).
  • In vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines).
  • Orthogonal validation : Reproduce key findings using alternative methods (e.g., SPR instead of fluorescence polarization for binding studies).
  • Probe solvent effects : Test activity in varying solvents (DMSO vs. aqueous buffers) to rule out aggregation artifacts .

Q. What retrosynthetic strategies and computational tools are effective for designing novel derivatives of this tricyclic scaffold?

  • Methodological Answer :
  • Retrosynthetic analysis : Use AI-driven tools (e.g., Synthia™ or ASKCOS) to identify disconnections at the ether or ketone groups .
  • DFT-based mechanistic studies to predict regioselectivity in derivatization reactions (e.g., nucleophilic substitutions at the ketone position) .
  • Diversity-oriented synthesis : Introduce substituents via cross-coupling (Suzuki or Buchwald-Hartwig) or [3+2] cycloadditions .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via LC-MS and identify metabolites .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC-QTOF .

Q. What experimental and computational approaches are suitable for studying its interaction with biological macromolecules (e.g., enzymes or DNA)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding constants (Kd).
  • Molecular Dynamics (MD) simulations to model ligand-receptor interactions over 100+ ns trajectories .
  • Cryo-EM (if the target is a large protein complex) to visualize binding modes .

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